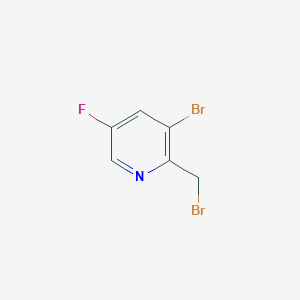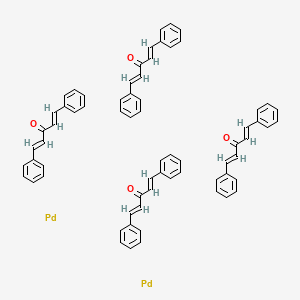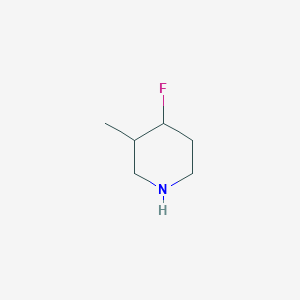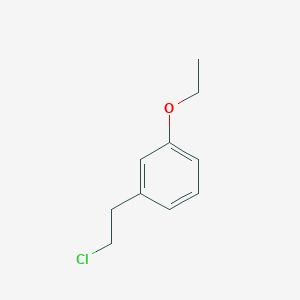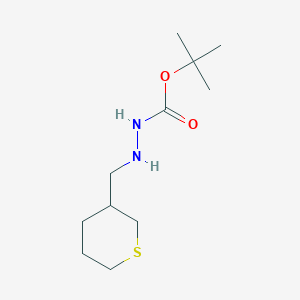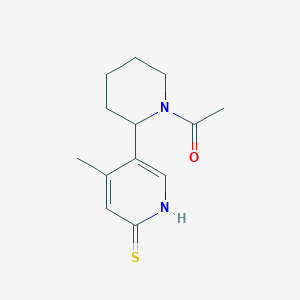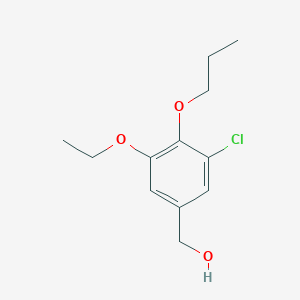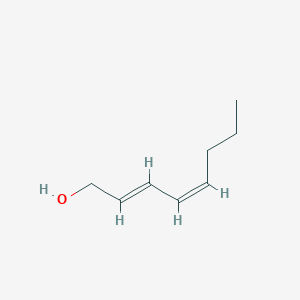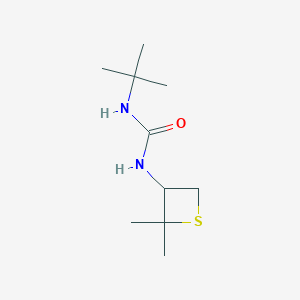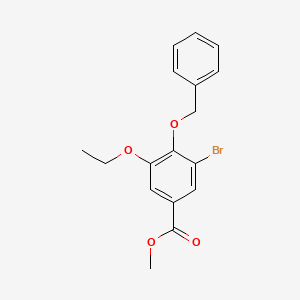![molecular formula C10H18F2N2 B13019509 1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13019509.png)
1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane is a synthetic compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3,9-diazaspiro[5.5]undecane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced analogs with hydrogen replacing the difluoro groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the difluoro groups.
Scientific Research Applications
1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane can be compared with other similar compounds, such as:
3-Methyl-3,9-diazaspiro[5.5]undecane: Lacks the difluoro groups, which may result in different chemical reactivity and biological activity.
1,9-Diazaspiro[5.5]undecane: A parent compound with a simpler structure, used as a reference for studying the effects of various substitutions.
The uniqueness of this compound lies in its difluoro groups, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5,5-difluoro-3-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18F2N2/c1-14-7-4-9(10(11,12)8-14)2-5-13-6-3-9/h13H,2-8H2,1H3 |
InChI Key |
NPQCYWBJRNJUGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCNCC2)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


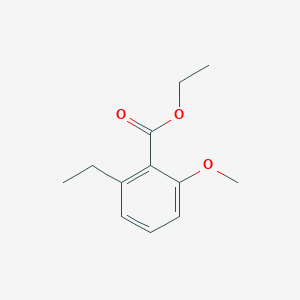
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine](/img/structure/B13019434.png)
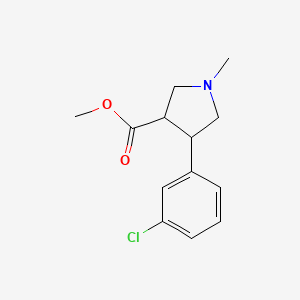
![Ethyl (1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13019439.png)
